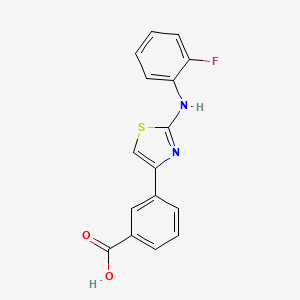
NF-kappaBeta activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-kappaBeta activator 1 is a compound that plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaBeta) pathway. This pathway is integral to various cellular processes, including inflammation, immune response, cell proliferation, and survival. This compound is particularly significant in the context of diseases such as cancer, autoimmune disorders, and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 1 typically involves the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the core structure: This involves the use of organic synthesis techniques to build the core structure of the compound.
Functionalization: Various functional groups are added to the core structure to enhance its activity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes:
Large-scale reactors: Utilizing large-scale reactors to carry out the chemical reactions.
Automated systems: Employing automated systems for precise control of reaction conditions.
Quality assurance: Implementing rigorous quality assurance protocols to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NF-kappaBeta activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
NF-kappaBeta activator 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the NF-kappaBeta pathway and its role in various chemical processes.
Biology: Employed to investigate the biological functions of the NF-kappaBeta pathway, including its role in cell signaling and gene expression.
Medicine: Utilized in the development of therapeutic agents for diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
Industry: Applied in the production of pharmaceuticals and other products that target the NF-kappaBeta pathway .
Wirkmechanismus
The mechanism of action of NF-kappaBeta activator 1 involves the activation of the NF-kappaBeta pathway. This process includes:
Binding to receptors: this compound binds to specific receptors on the cell surface.
Activation of I-kappaB kinase: This leads to the activation of I-kappaB kinase, which phosphorylates the inhibitory protein I-kappaB.
Degradation of I-kappaB: The phosphorylated I-kappaB is ubiquitinated and degraded, releasing the NF-kappaBeta complex.
Translocation to the nucleus: The activated NF-kappaBeta complex translocates to the nucleus, where it binds to DNA and regulates gene expression
Vergleich Mit ähnlichen Verbindungen
NF-kappaBeta activator 1 can be compared with other similar compounds, such as:
Tumor necrosis factor-alpha: Another activator of the NF-kappaBeta pathway, but with different molecular targets and effects.
Interleukin-1: A cytokine that also activates the NF-kappaBeta pathway, but through different receptors and signaling mechanisms.
Lipopolysaccharides: Components of bacterial cell walls that activate the NF-kappaBeta pathway via toll-like receptors
Uniqueness: this compound is unique in its specific activation of the NF-kappaBeta pathway and its potential therapeutic applications in various diseases. Its ability to selectively target this pathway makes it a valuable tool in both research and clinical settings .
Eigenschaften
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUFECODNVILSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)



